4-((1H-pyrazol-1-yl)methyl)-1-((3-chlorophenyl)sulfonyl)piperidine
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Overview
Description
4-((1H-pyrazol-1-yl)methyl)-1-((3-chlorophenyl)sulfonyl)piperidine: is a complex organic compound featuring a piperidine ring substituted with a 1H-pyrazol-1-ylmethyl group and a 3-chlorophenylsulfonyl group. This compound is of interest in various scientific fields due to its unique structural features and potential applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-pyrazol-1-yl)methyl)-1-((3-chlorophenyl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring. One common approach is to start with piperidine and introduce the pyrazolylmethyl group through nucleophilic substitution reactions. The sulfonyl group can be introduced using chlorosulfonic acid or similar reagents.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The piperidine ring can be oxidized to form piperidin-4-one.
Reduction: : The sulfonyl group can be reduced to a sulfide.
Substitution: : The pyrazolylmethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium
Properties
IUPAC Name |
1-(3-chlorophenyl)sulfonyl-4-(pyrazol-1-ylmethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c16-14-3-1-4-15(11-14)22(20,21)19-9-5-13(6-10-19)12-18-8-2-7-17-18/h1-4,7-8,11,13H,5-6,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGOWIGBEBBJNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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